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# Technical Support Center: Mitigating Burn-in Loss in DB18-Based Solar Cells

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Compound of Interest		
Compound Name:	DB18	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of burn-in loss in **DB18**-based solar cells.

## **Frequently Asked Questions (FAQs)**

Q1: What is burn-in loss in the context of **DB18**-based organic solar cells?

A1: Burn-in loss refers to the rapid initial decrease in power conversion efficiency (PCE) of an organic solar cell within the first few hours or days of operation under illumination.[1][2] This degradation is a significant barrier to the long-term stability and commercialization of these devices.[2] In **DB18**-based solar cells, this initial loss is often attributed to photo-induced degradation, morphological changes in the active layer, and the formation of trap states that impede charge transport and increase recombination.[3]

Q2: What are the primary causes of burn-in loss in **DB18**-based solar cells?

A2: The primary causes of burn-in loss in **DB18**-based solar cells are multifaceted and often interrelated:

Morphological Instability: The active layer, a blend of the DB18 donor and a non-fullerene acceptor (e.g., Y6, L8-BO), can undergo morphological changes upon illumination and heating. This can lead to phase separation, altered domain sizes, and a less favorable nanostructure for charge separation and transport.[4]



- Trap State Formation: Photo-induced chemical reactions or physical changes in the active layer can create electronic trap states within the bandgap of the materials.[1][3] These traps can capture charge carriers, leading to increased recombination and reduced device performance. An undesirable morphology in blade-coated D18/Y6 films, for instance, has been shown to contain a high density of trap states, causing severe burn-in degradation.[3]
- Interfacial Degradation: Instability at the interfaces between the active layer and the charge transport layers can also contribute to burn-in loss. This can involve diffusion of materials between layers or changes in the energy level alignment at the interfaces.
- Photochemical Degradation: The organic materials themselves can undergo photochemical reactions under illumination, leading to the formation of degradation products that act as recombination centers.[5]

Q3: How does the choice of acceptor material affect burn-in loss in DB18-based cells?

A3: The choice of the non-fullerene acceptor blended with **DB18** significantly impacts the stability and burn-in loss of the solar cell. Acceptors with higher crystallinity and intrinsic photostability can lead to more stable active layer morphologies. For example, the use of L8-BO as an acceptor with **DB18** has enabled high-efficiency and high-stability devices.[6][7] The miscibility and interaction between **DB18** and the acceptor are crucial for forming a stable and efficient bulk heterojunction.

Q4: Can processing conditions influence the extent of burn-in loss?

A4: Yes, processing conditions play a critical role in determining the initial morphology and, consequently, the stability of the active layer. Factors such as the choice of solvent, solvent annealing, thermal annealing, and the use of additives can all be optimized to create a more robust nanostructure that is less susceptible to burn-in degradation.[8] For instance, a high-pressure fabrication method for high molecular weight **DB18** has been shown to produce films with more ordered molecular arrangement and increased crystallinity, leading to record high efficiency and improved stability.[6][7]

## **Troubleshooting Guides**

This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the fabrication and testing of **DB18**-based solar cells that may lead to







significant burn-in loss.



## Troubleshooting & Optimization

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Problem	Possible Causes	Troubleshooting Steps
Problem  Rapid PCE drop (>20%) within the first 24 hours of light soaking.	Possible Causes  1. Suboptimal active layer morphology. 2. High density of trap states. 3. Poor interfacial contact.	1. Optimize Morphology: a. Solvent Annealing: Experiment with different solvent vapor annealing times and temperatures to promote a more ordered and stable morphology.[8] b. Thermal Annealing: Optimize the postfabrication thermal annealing temperature and duration. Be cautious, as excessive heating can sometimes accelerate degradation.[8] c. Additive Engineering: Introduce small amounts of processing additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene) to finetune the phase separation and domain size. 2. Reduce Trap States: a. Material Purity: Ensure the purity of DB18 and the acceptor material, as impurities can act as trap sites. b. Crystallinity: Employ techniques to enhance the crystallinity of the DB18 donor, as crystalline domains are more resistant to the formation of light-induced traps.[9][10] 3. Improve Interfaces: a. Interfacial Layers: Optimize the
		·
		charge extraction and block

## Troubleshooting & Optimization

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unwanted charge recombination at the interfaces.

Significant decrease in Fill Factor (FF) and Open-Circuit Voltage (Voc) during burn-in.

1. Increased energetic disorder. 2. Formation of light-induced traps in the bulk of the active layer.[1] 3. Increased charge recombination.

1. Enhance Polymer Crystallinity: Higher crystallinity in the donor polymer can mitigate the drop in Voc.[9][10] Consider using processing techniques that favor higher crystallinity. 2. Ternary Blend Strategy: Introduce a third component into the active layer that can improve morphological stability or passivate trap states. 3. High-Pressure Fabrication: For high molecular weight DB18, a high-pressure processing method can lead to a more ordered film with reduced energetic disorder.[6][7]

Inconsistent device performance and stability between batches.

 Variations in solution preparation.
 Inconsistent annealing conditions.
 Environmental factors during fabrication.

1. Standardize Protocols: Strictly control all fabrication parameters, including solution concentrations, spin-coating speeds, and annealing temperatures/times. 2. Inert Atmosphere: Fabricate and encapsulate devices in an inert atmosphere (e.g., a glovebox) to minimize degradation from oxygen and moisture. 3. Characterize Morphology: Regularly use techniques like Atomic Force Microscopy (AFM) to characterize the active layer morphology and



ensure batch-to-batch consistency.

## **Quantitative Data on Mitigation Strategies**

The following tables summarize the impact of different mitigation strategies on the performance and stability of **DB18**-based solar cells.

Table 1: Effect of Post-Annealing Treatment on D18:Y6 Solar Cell Performance[8]

Treatment	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)
As-cast	0.70	50	35.8	12.5
55°C with Chloroform (5 min)	0.70	60	39.8	16.5
80°C with Chloroform (5 min)	0.70	55	37.5	14.4

Table 2: Performance of High-Pressure Fabricated High Molecular Weight (HW) D18:L8-BO Solar Cells[6][7]

Device	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)
Low MW D18:L8- BO	0.868	26.3	77.8	17.8
High MW D18:L8-BO (High Pressure)	0.881	27.5	81.1	19.65

# **Experimental Protocols**

1. Protocol for Optimizing Active Layer Morphology via Solvent and Thermal Annealing



This protocol provides a general framework for optimizing the morphology of a **DB18**-based active layer.

#### Solution Preparation:

- Prepare a blend solution of **DB18** and the chosen acceptor (e.g., Y6 or L8-BO) in a suitable solvent (e.g., chloroform, chlorobenzene) at a predetermined concentration and donor:acceptor ratio.
- Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.

#### Substrate Preparation:

- Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
- Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO.
- Deposition of Hole Transport Layer (HTL):
  - Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates.
  - Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for 10-15 minutes in air.

#### Deposition of the Active Layer:

- Transfer the substrates into an inert atmosphere (glovebox).
- Spin-coat the prepared **DB18**:acceptor blend solution onto the HTL.
- Solvent Annealing (Optional): Place the substrates in a covered petri dish containing a small amount of the processing solvent for a controlled period (e.g., 1-10 minutes) to allow for slow drying and morphological reorganization.



- Thermal Annealing: Transfer the substrates to a hotplate within the glovebox and anneal at a specific temperature (e.g., 50-120 °C) for a defined duration (e.g., 5-15 minutes).
- Deposition of Electron Transport Layer (ETL) and Cathode:
  - Deposit a thin layer of an ETL (e.g., PDINO, PFN-Br) on top of the active layer.
  - Thermally evaporate a metal cathode (e.g., Ag, Al) through a shadow mask to define the device area.
- Encapsulation and Characterization:
  - Encapsulate the devices to protect them from ambient air and moisture.
  - Measure the current-voltage (J-V) characteristics under a solar simulator (AM 1.5G, 100 mW/cm²) to determine the initial PCE.
  - Perform light-soaking experiments to evaluate the burn-in loss over time.
- 2. High-Pressure Fabrication Protocol for High Molecular Weight **DB18**

This advanced protocol is adapted from a method shown to significantly improve the performance and stability of **DB18**-based solar cells.[6][7]

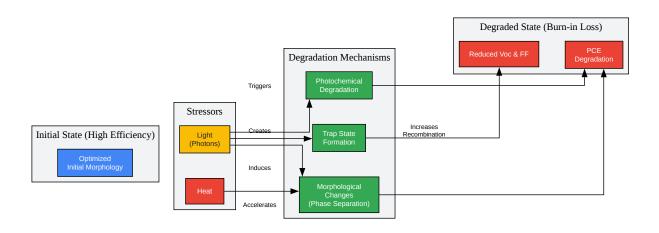
- High-Pressure Dissolution:
  - Place high molecular weight **DB18** polymer and a suitable solvent (e.g., chloroform) in a
    pressure-tight vial.
  - Seal the vial and heat it to a temperature above the solvent's boiling point at atmospheric pressure (e.g., 100 °C for chloroform). The increased steam pressure inside the vial raises the boiling point and enhances the solubility of the high molecular weight polymer.
- Solution Preparation and Film Deposition:
  - After complete dissolution, cool the solution to room temperature before opening the vial.
  - Prepare the blend solution by adding the acceptor (e.g., L8-BO).

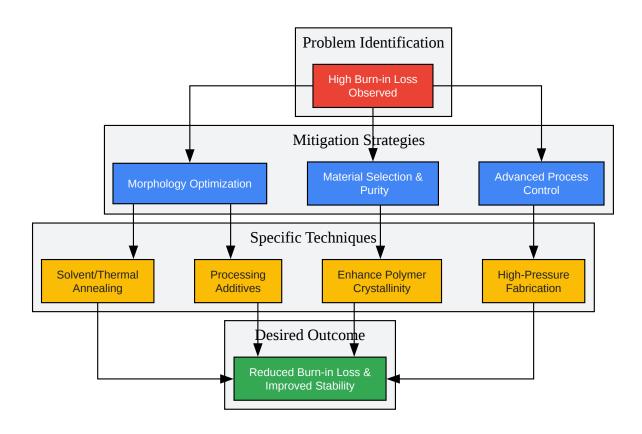


 Follow steps 2-6 of the previous protocol for substrate preparation, layer deposition, and device characterization.

## **Visualizations**









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